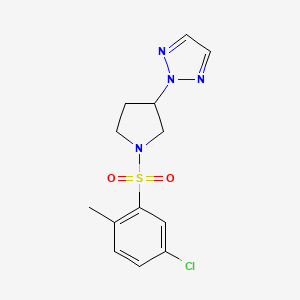

![molecular formula C12H17N3O3S B2838226 {4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine CAS No. 717904-64-8](/img/structure/B2838226.png)

{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine” is a chemical compound with the molecular formula C13H16N2O5S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an acetylpiperazinyl group attached to a phenyl group via a sulfonyl linkage .Aplicaciones Científicas De Investigación

Enhancing Pharmacokinetic Properties

Research has shown that incorporating piperazino functionality into pharmacologically active molecules can significantly enhance their pharmacokinetic properties. For instance, modifications to soluble epoxide hydrolase (sEH) inhibitors by introducing substituted piperazino groups resulted in substantial improvements in water solubility, melting point, and metabolic stability. These modifications retained high potency against the human sEH enzyme, suggesting potential applications in treating hypertension and inflammation (Huang et al., 2010).

Antioxidant and Cytotoxic Activities

Compounds with sulfonylpiperazine structures, based on flavone, have demonstrated significant antioxidant and cytotoxic activities. These compounds were synthesized and evaluated for their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. Some derivatives exhibited superior antioxidant potential and promising anticancer potential against specific cell lines, highlighting their relevance in developing novel antioxidant and anticancer agents (Patel et al., 2019).

Ecotoxicity Evaluation

The ecotoxicological impact of sulfonamides, a group to which the compound is related, has been studied to understand their effect on the environment. These studies suggest that while sulfonamides show toxicity towards aquatic and terrestrial organisms, understanding their ecotoxicological potential is crucial for environmental risk assessment (Białk-Bielińska et al., 2011).

Novel Synthesis Methods

Research into novel synthesis methods for sulfonamides has led to the development of efficient and yield-improving approaches. For example, a new method for the preparation of sulfonamides using p-nitrophenoxide as a leaving group has been developed, yielding desired sulfonamides in satisfying to very good yields. This innovation in synthesis methods could be applied to the production of compounds like 4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenylamine, improving their availability for research and development applications (Yan et al., 2006).

Safety and Hazards

Safety information for “{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

A similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission.

Mode of Action

If it acts similarly to the related compound mentioned above, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability .

Biochemical Pathways

If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic system, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning .

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could potentially enhance cholinergic neurotransmission by increasing the levels of acetylcholine in the synaptic cleft .

Propiedades

IUPAC Name |

1-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDNYJOKCYJLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2838149.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)

![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2838156.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2838160.png)

![N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2838164.png)

![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)